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S-1 and capecitabine are both oral fluoropyrimidine-based chemotherapeutic agents that have
become integral in the treatment of various solid tumors, particularly in gastrointestinal cancers.
Both serve as convenient oral alternatives to intravenous 5-fluorouracil (5-FU), offering
comparable efficacy. However, their distinct pharmacological compositions lead to different
activation pathways and, consequently, unique safety and tolerability profiles. This guide
provides a detailed, data-driven comparison of S-1 and capecitabine to inform research and
clinical development.

Mechanism of Action: Two Pathways to 5-FU

While both drugs ultimately exert their cytotoxic effects through the action of 5-FU, their
metabolic activation pathways are fundamentally different.

o S-1 (Tegafur/Gimeracil/Oteracil): S-1 is a combination product of three distinct components.
Tegafur is a prodrug that is gradually converted to 5-FU in the body.[1] Gimeracil enhances
the efficacy of 5-FU by reversibly inhibiting dihydropyrimidine dehydrogenase (DPD), the
primary enzyme responsible for 5-FU degradation.[2][3] This inhibition leads to sustained
and higher concentrations of 5-FU in the plasma and tumor tissue. The third component,
oteracil, is primarily active in the gastrointestinal tract, where it inhibits the enzyme orotate
phosphoribosyltransferase (OPRT), reducing the local phosphorylation of 5-FU and thereby
mitigating gastrointestinal toxicities like diarrhea and mucositis.[1][2]
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o Capecitabine: Capecitabine is a prodrug that undergoes a three-step enzymatic conversion
to 5-FU.[1] The final, critical step is the conversion of an intermediate metabolite, 5'-deoxy-5-
fluorouridine (5'-DFUR), into 5-FU by the enzyme thymidine phosphorylase (TP).[4][5]
Thymidine phosphorylase is found in higher concentrations in tumor tissues compared to
normal tissues, which is thought to lead to a more tumor-selective generation of 5-FU.[4]
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Caption: Metabolic activation pathways of S-1 and Capecitabine.

Quantitative Data: Efficacy
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Multiple meta-analyses and randomized controlled trials have compared the efficacy of S-1 and
capecitabine, primarily in metastatic colorectal cancer (MCRC) and advanced gastric cancer
(AGC). The general consensus is that both agents demonstrate comparable efficacy in terms of
key survival and response endpoints.

Table 1: Summary of Efficacy in Metastatic Colorectal Cancer (nCRC)

Study / Meta- Key Efficacy Results (S-1 vs.
analysis Endpoints Capecitabine)

Citation

No statistical

Meta-analysis (Liu ORR, DCR, PFS, ) ]
difference in ORR, [6]

et al., 2019) oS

DCR, PFS, or OS.
SALTO Study 8.39 months vs. 8.19
(Kwakman et al., Median PFS months (HR 0.97, [718]
2017) p=0.93)

Trend towards higher
Meta-analysis (Abdel- ORR with S-1 (RR

ORR, DCR [9]

Rahman, 2025) 1.14, p=0.07); No

difference in DCR.

| Real-world study (Li et al., 2019) | 2-year OS Rate | 61.91% vs. 62.85% (p=0.9954) |[10] |

Table 2: Summary of Efficacy in Advanced Gastric Cancer (AGC)
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Study / Meta- Key Efficacy Results (S-1 vs.

. . o Citation
analysis Endpoints Capecitabine)
No significant
Meta-analysis difference in ORR,
ORR, PFS, OS [2]
(Feng et al., 2019) 6/12/18-month PFS,
or 1/2/3-year OS.
No significant
Meta-analysis (Chen ) difference. 1-year
1-year Survival, ORR ) [11][12]
et al., 2014) survival OR 0.80;
ORR 0.94.
Capecitabine had a
] better ORR (RR 0.85,
Meta-analysis (Ye et ORR, l-year PFS, 1-
p=0.043); No [13]
al., 2018) year OS ) )
difference in 1-year
OS or PFS.

| Retrospective Study (Kim et al., 2018) | 3-year DFS, 3-year OS | In stage Il GC, S-1 had
higher (not statistically significant) 3-year DFS (66.6% vs 59.1%) and OS (75.6% vs 69.6%)
compared to XELOX. |[14] |

Quantitative Data: Safety and Tolerability

The most significant differences between S-1 and capecitabine emerge in their safety profiles.
The choice between the two agents is often driven by the need to mitigate specific toxicities.
The most consistently reported difference is the incidence of Hand-Foot Syndrome (HFS),
which is substantially lower with S-1.

Table 3: Comparative Adverse Event Profile (Pooled Data from Meta-Analyses)
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Capecitabine

Adverse Event S-1 Regimens . Key Finding Citations
Regimens
. S-1 has a
Hand-Foot Higher o
Lower . significantly
Syndrome (Any . Incidence (RR . [2][6][8]
Incidence lower risk of
Grade) ~3.41)
HFS.
The risk of
Hand-Foot ) ) severe, function-
) Higher Incidence o )
Syndrome Lower Incidence limiting HFS is [2][6][7]
(RR ~4.74)
(Grade =3) markedly lower
with S-1.
S-1 is associated
Diarrhea (Any ) ) ) with a higher
Higher Incidence  Lower Incidence o [6]
Grade) incidence of any-
grade diarrhea.
Some studies
show a higher
Neutropenia ) Higher Incidence  risk of severe
Lower Incidence o [2][13]
(Grade =3) (RR ~1.62) neutropenia with
capecitabine-
based regimens.
Some evidence
suggests a
Stomatitis / ) ) ) ) 9 o
N Higher Incidence  Lower Incidence higher incidence [9][15]
Mucositis o
of stomatitis with
S-1.
No significant
Anemia Similar Incidence  Similar Incidence  difference [6][15]
observed.

| Thrombocytopenia | Similar Incidence | Similar Incidence | No significant difference observed.

|[6][11] |
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Note: Risk Ratios (RR) and specific incidences can vary between studies and patient
populations. The values presented are illustrative of the general findings.

Experimental Protocols: The SALTO Study

The SALTO study (NCT01918852) provides an excellent example of a robust, randomized
phase 3 trial designed to directly compare S-1 and capecitabine, with a primary focus on safety.

[71[8]
» Study Design: A randomized, open-label, multicenter, phase 3 non-inferiority trial.

o Patient Population: Previously untreated patients with metastatic colorectal cancer (INCRC);
WHO performance status 0-2.

¢ Intervention Arms:

o Arm A (Capecitabine): Capecitabine administered at 1250 mg/m2 for patients <70 years or
1000 mg/m?2 for patients =70 years, taken twice daily on days 1-14 of a 21-day cycle.[7]

o Arm B (S-1): S-1 administered at 30 mg/m2 taken twice daily on days 1-14 of a 21-day
cycle.[7]

o Optional bevacizumab could be added to either arm.
e Primary Endpoint: Incidence of Hand-Foot Syndrome (HFS) of any grade.

e Secondary Endpoints: Incidence of grade 3 HFS, other toxicities, progression-free survival
(PES), overall survival (OS), and response rate (RR).[7]

e Assessments: Tumor response was assessed every 9 weeks. Adverse events were graded
according to the National Cancer Institute Common Terminology Criteria for Adverse Events
(NCI-CTCAE).
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SALTO Trial Workflow Example

Patient Screening
(Untreated mCRC, PS 0-2)

Randomization (1:1)

Arm A: Capecitabine Arm B: S-1
(1000-1250 mg/m2 BID, d1-14, q21d) (30 mg/m2 BID, d1-14, g21d)

Treatment Cycles
(+/- Bevacizumab

Assessments
(Tumor Response q9w, Toxicity Monitoring)

Endpoint Analysis

Secondary Endpoints: Primary Endpoint:
PFS, OS, RR Incidence of HFS
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Caption: A simplified workflow of a head-to-head clinical trial.
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Conclusion

S-1 and capecitabine demonstrate comparable efficacy in the treatment of advanced
gastrointestinal cancers, offering similar overall survival and response rates.[2][6] The primary
distinction lies in their safety profiles. S-1 provides a significant advantage by drastically
reducing the incidence and severity of Hand-Foot Syndrome, a common and often debilitating
side effect of capecitabine.[8] This benefit may come with a higher incidence of other toxicities,
such as diarrhea or stomatitis, although severe occurrences are generally manageable.[6][9]

For drug development professionals and researchers, the choice between S-1 and
capecitabine can be guided by the specific clinical context. S-1 may be a preferable option for
patients where HFS is a major concern or for those who have previously experienced
capecitabine-induced HFS.[9] Conversely, in patients with a predisposition to diarrhea or
mucositis, capecitabine might be considered. This head-to-head comparison underscores the
importance of personalized medicine, where a nuanced understanding of drug pharmacology
can lead to optimized treatment strategies that balance efficacy with patient quality of life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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